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An Indirect Analysis of Two Investigational BET Inhibitors

In the evolving landscape of myelofibrosis (MF) therapeutics, Bromodomain and Extra-Terminal

domain (BET) inhibitors have emerged as a promising class of agents. This guide provides a

comparative analysis of two investigational BET inhibitors: Pelabresib (CPI-0610) and

INCB057643. As no direct head-to-head clinical trials have been conducted, this comparison is

based on an indirect analysis of data from separate clinical studies.

The data for Pelabresib is primarily drawn from the Phase 3 MANIFEST-2 study in

combination with ruxolitinib in JAK inhibitor-naïve patients. In contrast, the available data for

INCB057643 comes from an earlier Phase 1 study, both as a monotherapy and in combination

with ruxolitinib, in patients with relapsed or refractory MF. These differences in patient

populations and trial phases are critical considerations when interpreting the comparative data

presented herein.

Mechanism of Action: BET Inhibition
Pelabresib and INCB057643 share a common mechanism of action as inhibitors of BET

proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These proteins are epigenetic "readers"

that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory

cytokines, such as MYC, BCL-2, and NF-κB, which are implicated in the pathophysiology of

myelofibrosis[1][2]. By binding to the bromodomains of BET proteins, these inhibitors disrupt

the transcriptional machinery that drives the proliferation of malignant cells and the

inflammatory state characteristic of myelofibrosis[1][2][3].
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Figure 1: Simplified signaling pathway of BET inhibition.

Efficacy Data
The following tables summarize the key efficacy endpoints from the respective clinical trials of

Pelabresib and INCB057643. It is important to reiterate that these results are not from a direct
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comparison and were obtained in different patient populations.

Table 1: Spleen Volume Reduction (SVR35)

Drug Regimen Trial
Patient
Population

N
SVR35 at Week
24

Pelabresib +

Ruxolitinib

MANIFEST-2

(Phase 3)

JAK inhibitor-

naïve
214 65.9%

Placebo +

Ruxolitinib

MANIFEST-2

(Phase 3)

JAK inhibitor-

naïve
216 35.2%

INCB057643

Monotherapy

(≥10 mg)

Phase 1
Relapsed/Refract

ory MF
7 (evaluable) 42.9% (3 of 7)

INCB057643 +

Ruxolitinib
Phase 1

Relapsed/Refract

ory MF
12 (evaluable) 25.0% (3 of 12)

SVR35: ≥35% reduction in spleen volume from baseline.

Table 2: Symptom Score Reduction (TSS50)

Drug Regimen Trial
Patient
Population

N
TSS50 at Week
24

Pelabresib +

Ruxolitinib

MANIFEST-2

(Phase 3)

JAK inhibitor-

naïve
214 52.3%

Placebo +

Ruxolitinib

MANIFEST-2

(Phase 3)

JAK inhibitor-

naïve
216 46.3%

INCB057643

Monotherapy

(≥10 mg)

Phase 1
Relapsed/Refract

ory MF
7 (evaluable) 71.4% (5 of 7)

INCB057643 +

Ruxolitinib
Phase 1

Relapsed/Refract

ory MF
11 (evaluable) 54.5% (6 of 11)
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TSS50: ≥50% reduction in Total Symptom Score from baseline.

Safety and Tolerability
A summary of the most common treatment-emergent adverse events (TEAEs) is presented

below.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event
Pelabresib +
Ruxolitinib
(MANIFEST-2)

Placebo +
Ruxolitinib
(MANIFEST-2)

INCB057643 (Mono
and Combo, Phase
1)

Thrombocytopenia 32.1% (Grade ≥3: 9%)
23.4% (Grade ≥3:

5.6%)
46% (Grade ≥3: 26%)

Anemia
43.9% (Grade ≥3:

23.1%)

55.6% (Grade ≥3:

36.4%)
Grade ≥3: 20%

Diarrhea 23.1% 18.7% Not Reported

Experimental Protocols
MANIFEST-2 (Phase 3) - Pelabresib

Study Design: A global, randomized, double-blind, active-control study.

Patient Population: JAK inhibitor treatment-naïve patients with primary MF, post-

polycythemia vera MF, or post-essential thrombocythemia MF[4]. Eligible patients had a

DIPSS score of intermediate-1 or higher, a spleen volume of ≥450 cm³, and a qualifying

symptom score[5][6].

Intervention: Patients were randomized 1:1 to receive either Pelabresib (125 mg orally once

daily for 14 days followed by a 7-day break) in combination with ruxolitinib, or placebo in

combination with ruxolitinib[4][5].

Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume

from baseline at week 24[7].
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Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the

proportion of patients with a ≥50% reduction in TSS (TSS50) at week 24[7].

Screening
(Eligibility Criteria Check)

Randomization (1:1)

Arm A:
Pelabresib + Ruxolitinib

(n=214)

Arm B:
Placebo + Ruxolitinib

(n=216)

Treatment Period
(24 Weeks)

Primary Endpoint Assessment:
Spleen Volume Reduction (SVR35)

at Week 24

Secondary Endpoint Assessment:
Symptom Score Reduction (TSS50)

at Week 24
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Figure 2: Experimental workflow of the MANIFEST-2 Phase 3 trial.

NCT04279847 (Phase 1) - INCB057643
Study Design: An open-label, dose-escalation and dose-expansion study[8][9].

Patient Population: Patients with relapsed or refractory myelofibrosis, essential

thrombocythemia, myelodysplastic syndrome, or MDS/MPN overlap syndrome. The

combination therapy arm included MF patients with a suboptimal response to ruxolitinib or

who were JAK inhibitor-naïve[9].
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Intervention: INCB057643 was evaluated as monotherapy (dose escalation from 4 mg to 12

mg once daily) and in combination with ruxolitinib[8][9].

Primary Endpoint: Safety and tolerability[8][9].

Secondary Endpoints: Spleen volume response (SVR35) at week 24, symptom response

(TSS50) at week 24, and anemia response[8][9][10].

Summary and Future Directions
This indirect comparison provides a preliminary overview of the clinical activity and safety

profiles of Pelabresib and INCB057643 in myelofibrosis. Pelabresib, in combination with

ruxolitinib, has demonstrated a significant improvement in spleen volume reduction in JAK

inhibitor-naïve patients in a large Phase 3 trial. The data for INCB057643, from an earlier

phase study in a more heavily pre-treated population, also shows signals of activity, both as a

monotherapy and in combination with ruxolitinib, warranting further investigation.

It is crucial to emphasize that the differences in trial design, patient population, and study

phase preclude any definitive conclusions about the relative efficacy and safety of these two

agents. Head-to-head clinical trials would be necessary to directly compare these two BET

inhibitors. The ongoing and future studies of these and other BET inhibitors will be important in

defining their role in the treatment paradigm for myelofibrosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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